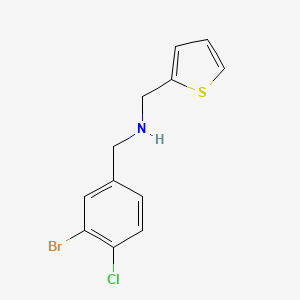![molecular formula C19H21N3O2S B7625421 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B7625421.png)
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a 4-methoxyphenyl group and a 3,5-dimethylphenoxyethylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves multiple steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Synthesis of 3,5-dimethylphenoxyethyl bromide: The 3,5-dimethylphenol is reacted with ethylene bromide in the presence of a base like potassium carbonate to form 3,5-dimethylphenoxyethyl bromide.
Formation of 3,5-dimethylphenoxyethylsulfanyl compound: The 3,5-dimethylphenoxyethyl bromide is then reacted with sodium sulfide to form the corresponding sulfanyl compound.
Synthesis of 5-(4-methoxyphenyl)-1H-1,2,4-triazole: This can be prepared by reacting 4-methoxyphenylhydrazine with formic acid and sodium nitrite to form the triazole ring.
Final coupling reaction: The 3,5-dimethylphenoxyethylsulfanyl compound is coupled with the 5-(4-methoxyphenyl)-1H-1,2,4-triazole under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring or aromatic rings.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
科学研究应用
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy and safety in treating different diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular processes by disrupting the function of proteins and nucleic acids. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems.
相似化合物的比较
Similar Compounds
3,5-dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the additional aromatic and sulfanyl groups.
5-(4-methoxyphenyl)-1H-1,2,4-triazole: Another triazole derivative with a similar structure but without the 3,5-dimethylphenoxyethylsulfanyl group.
3-(2-phenoxyethylsulfanyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole: A closely related compound with a phenoxyethylsulfanyl group instead of the 3,5-dimethylphenoxyethylsulfanyl group.
Uniqueness
The uniqueness of 3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole lies in its specific combination of functional groups The presence of both the 3,5-dimethylphenoxyethylsulfanyl and 4-methoxyphenyl groups provides a distinct set of chemical and biological properties that are not found in simpler triazole derivatives
属性
IUPAC Name |
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13-10-14(2)12-17(11-13)24-8-9-25-19-20-18(21-22-19)15-4-6-16(23-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZXHHPXMVMCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NNC(=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
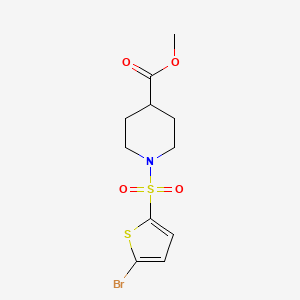
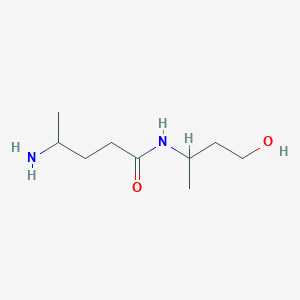
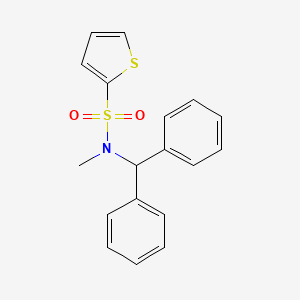
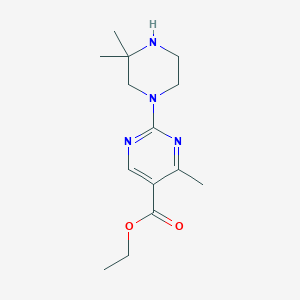
![2-[2-(Hydroxymethyl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7625364.png)
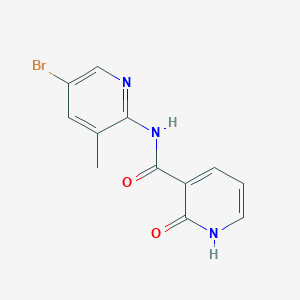
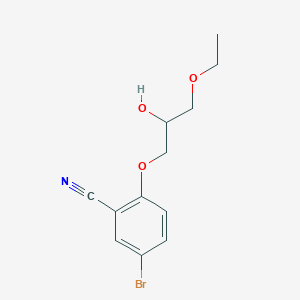
![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7625386.png)
![2-bromo-N-[(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B7625391.png)
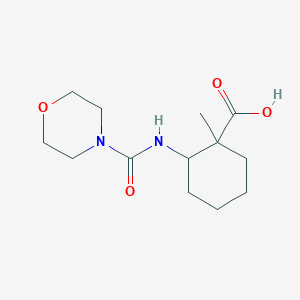

![3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7625406.png)
![(2S)-3-(4-hydroxyphenyl)-2-[(5-oxopyrrolidine-3-carbonyl)amino]propanoic acid](/img/structure/B7625414.png)
